molecular formula C10H9N3S B8659051 6-Benzothiazoleacetonitrile, 2-amino-alpha-methyl-

6-Benzothiazoleacetonitrile, 2-amino-alpha-methyl-

Cat. No.: B8659051
M. Wt: 203.27 g/mol
InChI Key: IHEABMHIKCSNJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Benzothiazoleacetonitrile, 2-amino-alpha-methyl- is a heterocyclic compound with a molecular formula of C10H9N3S and a molecular weight of 203.27 g/mol . This compound is characterized by the presence of a benzothiazole ring fused with an amino group and a propanenitrile moiety. It is known for its unique reactivity and selectivity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C10H9N3S

Molecular Weight

203.27 g/mol

IUPAC Name

2-(2-amino-1,3-benzothiazol-6-yl)propanenitrile

InChI

InChI=1S/C10H9N3S/c1-6(5-11)7-2-3-8-9(4-7)14-10(12)13-8/h2-4,6H,1H3,(H2,12,13)

InChI Key

IHEABMHIKCSNJG-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C1=CC2=C(C=C1)N=C(S2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzothiazoleacetonitrile, 2-amino-alpha-methyl- typically involves the reaction of 2-aminobenzothiazole with appropriate nitrile-containing reagents under controlled conditions. One common method includes the use of aromatic aldehydes and 1,3-diketones under microwave irradiation in the absence of a solvent, using scandium triflate (Sc(OTf)3) as a catalyst . This method is advantageous due to its simplicity, high yield, and environmentally friendly nature.

Industrial Production Methods

Industrial production of this compound may involve multistep synthesis processes, including the acylation of 2-aminobenzothiazole followed by nitrile group introduction. The use of green chemistry principles, such as solvent-free conditions and catalytic reactions, is often prioritized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Benzothiazoleacetonitrile, 2-amino-alpha-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzothiazole derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

6-Benzothiazoleacetonitrile, 2-amino-alpha-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Benzothiazoleacetonitrile, 2-amino-alpha-methyl- involves its interaction with specific molecular targets and pathways. The amino and nitrile groups facilitate binding to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Benzothiazoleacetonitrile, 2-amino-alpha-methyl- stands out due to its unique combination of the benzothiazole ring with an amino and nitrile group, providing distinct reactivity and selectivity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific chemical properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.